2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-fluorobenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
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Overview
Description
2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-fluorobenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-fluorobenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide typically involves multi-step organic reactions. The starting materials often include benzo[d][1,3]dioxole-5-carboxylic acid and 4-fluorobenzylamine. The synthesis may proceed through the following steps:
Formation of the benzo[d][1,3]dioxole-5-carboxamide: This involves the reaction of benzo[d][1,3]dioxole-5-carboxylic acid with an amine to form the corresponding amide.
Cyclization to form the tetrahydrobenzo[d]thiazole ring: This step involves the cyclization of an appropriate precursor in the presence of a sulfur source.
Coupling with 4-fluorobenzylamine: The final step involves coupling the intermediate with 4-fluorobenzylamine under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-fluorobenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and amide positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-fluorobenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-fluorobenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzo[d][1,3]dioxole-5-carboxamido)acetic acid
- 4-fluorobenzylamine derivatives
- Tetrahydrobenzo[d]thiazole analogs
Uniqueness
What sets 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-fluorobenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-(1,3-benzodioxole-5-carbonylamino)-N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O4S/c24-15-7-4-13(5-8-15)11-25-22(29)16-2-1-3-19-20(16)26-23(32-19)27-21(28)14-6-9-17-18(10-14)31-12-30-17/h4-10,16H,1-3,11-12H2,(H,25,29)(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGDHDMDQUUUMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)NCC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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